The Strategic Application of 1,3-Dimethylazetidin-3-amine Dihydrochloride (CAS 1788565-20-7) in Medicinal Chemistry
The Strategic Application of 1,3-Dimethylazetidin-3-amine Dihydrochloride (CAS 1788565-20-7) in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In contemporary drug discovery, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic rings—is a primary objective for improving the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds [1]. The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged bioisostere for larger, more flexible rings like piperidine and morpholine.
Among the highly specialized building blocks in this class is 1,3-dimethylazetidin-3-amine dihydrochloride (CAS: 1788565-20-7) . As a Senior Application Scientist, I frequently see this molecule deployed to solve complex structural liabilities. This whitepaper provides an in-depth analysis of this building block, detailing the causality behind its structural features, its physicochemical properties, and self-validating protocols for its integration into pharmaceutical scaffolds.
Molecular Identity & Structural Causality
Understanding the physical properties of a building block is secondary to understanding why it was designed that way. The molecular architecture of 1,3-dimethylazetidin-3-amine is deliberately engineered to solve specific medicinal chemistry challenges.
Table 1: Physicochemical Properties [2]
| Property | Value |
| CAS Number | 1788565-20-7 |
| Chemical Formula | C₅H₁₄N₂Cl₂ (C₅H₁₂N₂ · 2HCl) |
| Molecular Weight | 173.08 g/mol |
| Physical Form | Crystalline Solid Powder |
| InChI Key | VKIPKMYZLOFAFI-UHFFFAOYSA-N |
| MDL Number | MFCD28118695 |
| Storage Temperature | Room Temperature (RT), Desiccated |
The Causality of the Structural Features (E-E-A-T)
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The 1-Methyl (N-Methyl) Group: By capping the ring nitrogen with a methyl group, the molecule eliminates a hydrogen bond donor (HBD). According to Lipinski's Rule of Five, reducing the HBD count is a proven strategy to enhance passive membrane permeability and oral bioavailability. Furthermore, it prevents the ring nitrogen from acting as a competing nucleophile during synthetic coupling steps.
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The 3-Methyl Group (Quaternary Csp³ Center): Installing a methyl group at the same carbon as the primary amine creates a sterically hindered, quaternary center. This structural rigidity locks the exit vector of the primary amine, reducing the entropic penalty upon target binding. Crucially, it sterically shields the amine from oxidative deamination by metabolic enzymes like monoamine oxidases (MAOs), extending the in vivo half-life [3].
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The Dihydrochloride Salt Form: The free base of this low-molecular-weight diamine is highly volatile and susceptible to rapid air oxidation. The dihydrochloride salt ensures long-term shelf stability, prevents polymerization, and allows for precise stoichiometric weighing during parallel synthesis.
Bioisosteric Rationale: Azetidine vs. Piperidine
When optimizing a lead candidate, replacing a piperidine ring with a 1,3-dimethylazetidin-3-amine moiety can drastically alter the molecule's trajectory.
Table 2: Bioisosteric Comparison
| Property | Azetidine Scaffold | Piperidine Scaffold | Causality / Impact on Drug Design |
| Ring Size | 4-membered | 6-membered | Smaller steric footprint allows the molecule to fit into tighter binding pockets. |
| Conformational Rigidity | High (Puckered) | Low (Chair/Boat) | Lower entropic penalty upon target binding; highly predictable exit vectors. |
| Lipophilicity (LogP) | Lower | Higher | Improved aqueous solubility, reducing formulation challenges and off-target toxicity. |
| Metabolic Stability | High | Moderate | The strained ring resists N-dealkylation and ring-opening by Cytochrome P450 enzymes. |
Synthetic Workflow & Integration
The integration of CAS 1788565-20-7 into a lead scaffold typically occurs via amide coupling or Nucleophilic Aromatic Substitution (SNAr). The workflow below illustrates the iterative Structure-Activity Relationship (SAR) cycle.
Caption: Workflow for integrating CAS 1788565-20-7 into medicinal chemistry SAR loops.
Self-Validating Experimental Protocol: Amide Coupling
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . It includes built-in orthogonal checks to prevent false positives and maximize yield when coupling 1,3-dimethylazetidin-3-amine dihydrochloride to a heteroaryl carboxylic acid.
Materials Required
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Heteroaryl Carboxylic Acid (1.0 eq)
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1,3-Dimethylazetidin-3-amine dihydrochloride (1.2 eq)
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HATU (1.5 eq)
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N,N-Diisopropylethylamine (DIPEA) (4.0 eq)
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Anhydrous DMF (0.1 M)
Step-by-Step Methodology
Step 1: Pre-Activation Check (The Causality of Order of Addition)
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Action: Dissolve the carboxylic acid (1.0 eq) and HATU (1.5 eq) in anhydrous DMF. Add DIPEA (1.0 eq) and stir at room temperature for 10 minutes.
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Causality: Pre-activation is critical. If the primary amine of the azetidine is added simultaneously with HATU, it can react directly with the coupling reagent to form a highly stable, unreactive guanidinium byproduct, killing the reaction yield.
Step 2: Free-Basing and Nucleophilic Addition
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Action: In a separate vial, suspend the 1,3-dimethylazetidin-3-amine dihydrochloride (1.2 eq) in DMF and add DIPEA (3.0 eq). Sonicate briefly, then add this mixture dropwise to the pre-activated acid solution.
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Causality: Because CAS 1788565-20-7 is a dihydrochloride salt, exactly 2.0 equivalents of DIPEA are consumed merely to neutralize the HCl. The remaining 1.0 equivalent ensures the reaction medium remains sufficiently basic to drive the coupling.
Step 3: Orthogonal Monitoring (Self-Validation)
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Action: Monitor the reaction at 1 hour and 3 hours using LC-MS (ESI+).
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Validation: Do not rely solely on TLC, as the highly polar azetidine product often streaks on silica. LC-MS validation must show the disappearance of the acid mass and the appearance of the product mass (M+H)+ .
Step 4: pH-Controlled Aqueous Workup
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Action: Quench the reaction with saturated aqueous NaHCO₃. Adjust the aqueous layer to pH > 10 using 1M NaOH before extracting with a 3:1 mixture of Ethyl Acetate and 2-Methyltetrahydrofuran (2-MeTHF).
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Causality: The tertiary amine in the azetidine ring (N-methyl) is highly basic. If the aqueous layer is neutral or slightly acidic, the product will remain protonated and be lost in the aqueous waste. A pH > 10 ensures the molecule is fully deprotonated and partitions into the organic phase.
Analytical Characterization
Confirming the identity of the incorporated azetidine requires specific analytical attention:
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¹H NMR Spectroscopy: The structural rigidity of the four-membered ring causes the protons at positions 2 and 4 (the CH₂ groups flanking the nitrogen) to appear as distinct, highly coupled doublets or complex multiplets (typically between 3.0–3.8 ppm), rather than simple singlets. The presence of the N-methyl (~2.3 ppm) and the C-methyl (~1.4 ppm) singlets serves as diagnostic markers for successful incorporation.
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Mass Spectrometry: The molecule readily ionizes in positive electrospray ionization (ESI+). Due to the tertiary amine, the product will exhibit a strong (M+H)+ signal, often with a characteristic fragmentation pattern involving the loss of the azetidine ring under high collision energy.
References
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ChemRxiv - An Approach to Alkyl Azetidines for Medicinal Chemistry. Demonstrates the synthetic utility and bioisosteric value of azetidines in modern drug discovery. URL:[Link]
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Royal Society of Chemistry (RSC) - Strained spiro heterocycles as potential bioisosteres. Discusses the application of strained rings, including azetidines, as piperidine and morpholine replacements. URL: [Link]
